1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one
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Overview
Description
1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one is a complex organic compound that features a trifluoromethyl group, a benzylidenehydrazinylidene moiety, and a tetrahydroacridinone core
Preparation Methods
The synthesis of 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the condensation of 7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one with benzylidenehydrazine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and trifluoromethyl copper . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, while the benzylidenehydrazinylidene moiety contributes to its overall reactivity. The pathways involved often include radical intermediates and photoredox catalysis .
Comparison with Similar Compounds
Similar compounds to 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one include:
Fipronil sulfide: A degradation product of the insecticide fipronil, known for its toxicity to non-target organisms.
Trifluoromethyl ketones: Compounds with similar trifluoromethyl groups, used in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.
Properties
CAS No. |
102192-66-5 |
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Molecular Formula |
C27H19ClF3N3O2 |
Molecular Weight |
509.9 g/mol |
IUPAC Name |
1-(benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one |
InChI |
InChI=1S/C27H19ClF3N3O2/c28-20-10-11-23-21(14-20)26(35)25-22(33-32-15-16-4-2-1-3-5-16)12-18(13-24(25)34(23)36)17-6-8-19(9-7-17)27(29,30)31/h1-11,14-15,18,36H,12-13H2 |
InChI Key |
PLUADBLQIDDLSZ-UHFFFAOYSA-N |
SMILES |
C1C(CC(=NN=CC2=CC=CC=C2)C3=C1N(C4=C(C3=O)C=C(C=C4)Cl)O)C5=CC=C(C=C5)C(F)(F)F |
Canonical SMILES |
C1C(CC(=NN=CC2=CC=CC=C2)C3=C1N(C4=C(C3=O)C=C(C=C4)Cl)O)C5=CC=C(C=C5)C(F)(F)F |
Synonyms |
7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino )imino]-1,3,4,10-tetrahydro-9(2H)-acridinone |
Origin of Product |
United States |
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